molecular formula C12H16N2S B8789553 2-Benzothiazolepentanamine CAS No. 39650-67-4

2-Benzothiazolepentanamine

Cat. No. B8789553
M. Wt: 220.34 g/mol
InChI Key: LRVUNUHOUQQGTK-UHFFFAOYSA-N
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Patent
US03972890

Procedure details

36.5 g of hydrogen chloride gas are introduced over a period of 30 minutes into a mixture of 113 g (1 mol) of caprolactam and 125 g (1 mol) of o-aminothiophenol, followed by the introduction of another 20 g of hydrogen chloride gas over a period of 3 hours at 160°C. The melt is then stirred into a mixture of 200 g of 45 % by weight sodium hydroxide and 200 g of ice, the supernatant oil separated off and the aqueous phase extracted by shaking with 200 ml of CH2Cl2. The combined organic phases are concentrated in vacuo and subsequently subjected to fractional distillation, giving 194 g (88 % of the theoretical) of 2-(5'-aminopentyl)-benzthiazole in the form of a yellowish oil with a boiling point of 131° to 133°C at 0.05 Torr.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]1(=O)[NH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[SH:17].[OH-].[Na+]>>[NH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]1[S:17][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
Cl
Name
Quantity
113 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
125 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 200 ml of CH2Cl2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the supernatant oil separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
subsequently subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
NCCCCCC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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